molecular formula C9H11NO5 B13150185 1,2,5-Trimethoxy-3-nitrobenzene

1,2,5-Trimethoxy-3-nitrobenzene

Cat. No.: B13150185
M. Wt: 213.19 g/mol
InChI Key: MENVCCPAAHSEJC-UHFFFAOYSA-N
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Description

1,2,5-Trimethoxy-3-nitrobenzene is an organic compound characterized by a benzene ring substituted with three methoxy groups and one nitro group It appears as a white or off-white crystalline solid and is soluble in various organic solvents

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,5-Trimethoxy-3-nitrobenzene can be synthesized through a multi-step process involving the nitration of 1,2,5-trimethoxybenzene. The nitration reaction typically involves the use of a nitrating agent such as a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to achieve high yield and purity. The final product is purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1,2,5-Trimethoxy-3-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating methoxy groups and the electron-withdrawing nitro group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other suitable reducing agents.

    Oxidation: The methoxy groups can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid mixture.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or other reducing agents like tin(II) chloride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 1,2,5-Trimethoxy-3-aminobenzene.

    Oxidation: Corresponding aldehydes or carboxylic acids depending on the reaction conditions.

Scientific Research Applications

1,2,5-Trimethoxy-3-nitrobenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,5-trimethoxy-3-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy groups influence the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1,2,3-Trimethoxy-5-nitrobenzene: Similar structure but different substitution pattern.

    1,3,5-Trimethoxybenzene: Lacks the nitro group, affecting its reactivity and applications.

    1,2,4-Trimethoxybenzene: Different substitution pattern, leading to variations in chemical properties.

Uniqueness: 1,2,5-Trimethoxy-3-nitrobenzene is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both electron-donating methoxy groups and an electron-withdrawing nitro group creates a compound with distinct properties compared to its analogs.

Properties

IUPAC Name

1,2,5-trimethoxy-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c1-13-6-4-7(10(11)12)9(15-3)8(5-6)14-2/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENVCCPAAHSEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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